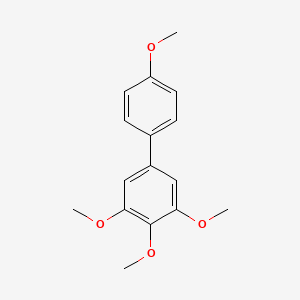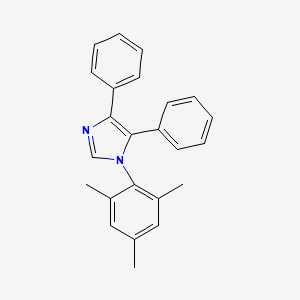![molecular formula C12H15BrF2O2Si B12611149 Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate CAS No. 918446-98-7](/img/structure/B12611149.png)
Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate is a chemical compound with a complex structure that includes bromine, silicon, and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate typically involves multiple steps, starting with the preparation of the benzoate coreThe difluoro group is added using fluorinating agents under controlled conditions to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and silylation processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yields. The process is optimized for efficiency and safety, considering the handling of hazardous reagents like bromine and fluorinating agents .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon and bromine atoms.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) are used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce complex organic molecules with extended carbon chains .
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate involves its interaction with specific molecular targets. The bromine and silyl groups can participate in various chemical interactions, influencing the reactivity and stability of the compound. The difluoro group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-bromobenzoate: Similar in structure but lacks the silyl and difluoro groups.
Methyl 3-(bromomethyl)benzoate: Contains a bromomethyl group instead of the silyl and difluoro groups.
Uniqueness
Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate is unique due to the presence of the silyl and difluoro groups, which impart distinct chemical properties and reactivity. These groups enhance the compound’s versatility in various chemical reactions and applications, making it a valuable tool in scientific research .
Eigenschaften
CAS-Nummer |
918446-98-7 |
|---|---|
Molekularformel |
C12H15BrF2O2Si |
Molekulargewicht |
337.23 g/mol |
IUPAC-Name |
methyl 3-bromo-5-[butan-2-yl(difluoro)silyl]benzoate |
InChI |
InChI=1S/C12H15BrF2O2Si/c1-4-8(2)18(14,15)11-6-9(12(16)17-3)5-10(13)7-11/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
SJULOBXZVRMSJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)[Si](C1=CC(=CC(=C1)C(=O)OC)Br)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S,5R)-5-(3-Nitro-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12611066.png)
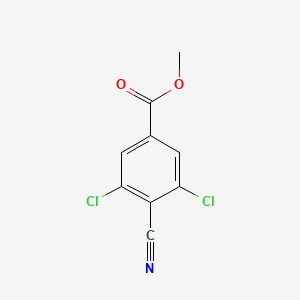
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-valyl-L-valine](/img/structure/B12611089.png)
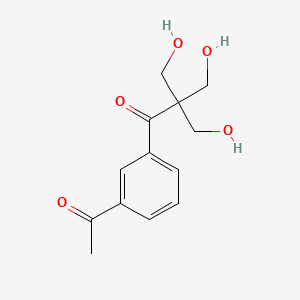
![Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate](/img/structure/B12611101.png)
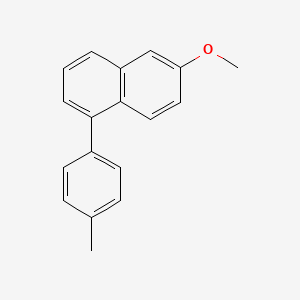
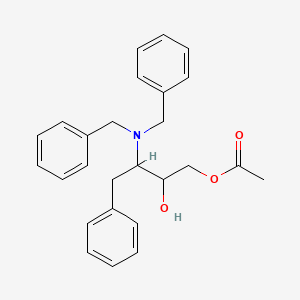
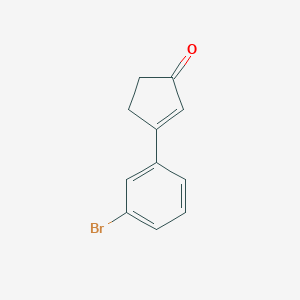
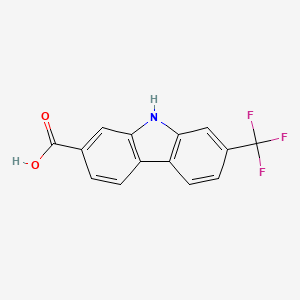
![3-[2-(Dodecylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B12611132.png)

![N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B12611136.png)
